Cas no 833481-73-5 (2OH-Bnpp1)

2OH-Bnpp1 structure
2OH-Bnpp1 structure
Product Name:2OH-Bnpp1
CAS No:833481-73-5
MF:C16H19N5O
MW:297.354962587357
MDL:MFCD28120704
CID:672376
PubChem ID:59796535
Update Time:2024-10-27

2OH-Bnpp1 Chemical and Physical Properties

Names and Identifiers

    • Phenol,2-[[4-amino-1-(1,1-dimethylethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl]methyl]-
    • BCP29885
    • 2-((4-amino-1-(tert-butyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)methyl)phenol
    • SCHEMBL408505
    • 833481-73-5
    • AC-35710
    • 2-[(4-amino-1-tert-butylpyrazolo[3,4-d]pyrimidin-3-yl)methyl]phenol
    • 2-[(4-Amino-1-(tert-butyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)methyl]phenol
    • DA-69822
    • HY-102081
    • 2OH-BNPP1
    • 2-({4-amino-1-tert-butylpyrazolo[3,4-d]pyrimidin-3-yl}methyl)phenol
    • 2-({4-amino-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl}methyl)phenol
    • PD102669
    • 2OHBNPP1; 2OH BNPP1
    • G14379
    • AKOS021601648
    • EX-A3039
    • CS-7877
    • MS-24270
    • 2OH-Bnpp1
    • MDL: MFCD28120704
    • Inchi: 1S/C16H19N5O/c1-16(2,3)21-15-13(14(17)18-9-19-15)11(20-21)8-10-6-4-5-7-12(10)22/h4-7,9,22H,8H2,1-3H3,(H2,17,18,19)
    • InChI Key: LWLCFWPPMNPMOI-UHFFFAOYSA-N
    • SMILES: OC1C=CC=CC=1CC1C2=C(N)N=CN=C2N(C(C)(C)C)N=1

Computed Properties

  • Exact Mass: 297.15896025g/mol
  • Monoisotopic Mass: 297.15896025g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 3
  • Complexity: 385
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 89.8
  • XLogP3: 2.3

2OH-Bnpp1 Security Information

  • Storage Condition:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

2OH-Bnpp1 Pricemore >>

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